Caerulomycin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Limited Search Results: My search for "cerulomycin" in scientific databases yielded no significant results. This suggests cerulomycin is either not a well-studied compound or may be a name not widely used in the scientific community.

Ceruloplasmin Research Focus

In contrast, ceruloplasmin is a well-studied protein that carries copper in the bloodstream. Research on ceruloplasmin focuses on its role in:

- Copper Transport: Ceruloplasmin is essential for transporting copper throughout the body .

- Wilson Disease: Ceruloplasmin levels are often low in individuals with Wilson disease, a genetic disorder affecting copper metabolism .

- Inflammation: Studies are investigating the potential link between ceruloplasmin levels and inflammatory conditions like rheumatoid arthritis .

Caerulomycin A is a natural product belonging to the class of 2,2'-bipyridine-containing compounds. It is primarily known for its potent antifungal and immunosuppressive properties. Isolated from marine-derived actinomycetes, particularly from the species Actinoalloateichus cyanogriseus, caerulomycin A exhibits significant biological activity against various drug-resistant fungal strains, making it a subject of interest in pharmaceutical research . Its unique structure features a bipyridine core, which is essential for its biological functions.

- Flavoenzyme-Mediated Reactions: The enzyme CrmK plays a crucial role in substrate recycling during the biosynthesis of caerulomycin A, converting alcohols into carboxylates via aldehyde intermediates .

- C-C Bond Formation: The biosynthetic pathway involves noncanonical mechanisms where C-C bonds are formed through unusual extensions of amino acids like l-cysteine and l-leucine .

- Halogen Dance Reactions: In synthetic pathways, caerulomycin C has been synthesized using halogen dance reactions to modify the pyridine ring effectively .

Caerulomycin A exhibits a range of biological activities:

- Antifungal Activity: It has demonstrated potent antifungal properties, with minimum inhibitory concentrations ranging from 0.39 to 1.56 μg/ml against various pathogenic fungi .

- Immunosuppressive Effects: Research indicates that caerulomycin A acts as a novel immunosuppressive agent, potentially useful in treating autoimmune diseases and transplant rejection .

- Mechanism of Action: The exact mechanism by which caerulomycin A exerts its antifungal and immunosuppressive effects is still under investigation but is believed to involve interference with cellular processes in target organisms.

The synthesis of caerulomycin A can occur through both natural extraction and chemical synthesis:

- Natural Extraction: It is primarily isolated from marine actinomycetes through fermentation processes, optimized for maximum yield and purity .

- Chemical Synthesis: Various synthetic routes have been explored, including:

Caerulomycin A has potential applications in several fields:

- Pharmaceuticals: Due to its antifungal and immunosuppressive properties, it may be developed into new therapeutic agents for treating infections and autoimmune conditions.

- Biotechnology: Its unique biosynthetic pathways provide insights into enzyme function and secondary metabolite production, which could be harnessed for producing other valuable compounds.

Studies on caerulomycin A's interactions reveal its complex biochemical behavior:

- Substrate Recycling: The flavoenzyme CrmK not only participates in the biosynthesis of caerulomycin A but also recycles shunt products back into the main metabolic pathway, highlighting its versatility and importance in secondary metabolism .

- Biological Targets: Ongoing research aims to elucidate specific molecular targets within fungal cells and immune pathways that are affected by caerulomycin A.

Caerulomycin A shares structural similarities with other compounds in the bipyridine class. Here are some notable comparisons:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Caerulomycin C | 2,2'-bipyridine core | Antifungal | Synthesized using halogen dance reactions |

| Collismycin | Similar bipyridine structure | Antifungal and antibacterial | Exhibits distinct biosynthetic pathways |

| Pyridoxine | Pyridine derivative | Vitamin B6 activity | Essential nutrient with different biological roles |

Caerulomycin A stands out due to its specific immunosuppressive properties and its unique biosynthetic pathway involving noncanonical enzymatic reactions, distinguishing it from other similar compounds in its class .

Molecular Architecture and Stereochemical Features

2,2'-Bipyridine Core Structure With Methoxy and Oxime Functional Groups

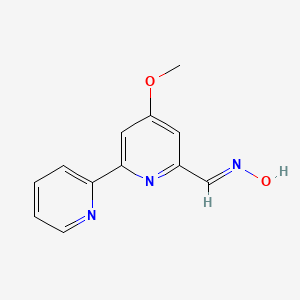

Caerulomycin A possesses a molecular formula of C₁₂H₁₁N₃O₂ with a molecular weight of 229.23 grams per mole, establishing it as a moderately sized heterocyclic alkaloid. The fundamental structural framework consists of a 2,2'-bipyridine nucleus that serves as the central scaffold for additional functional group modifications. This bipyridine core represents an unusual structural motif among natural products, distinguishing caerulomycin A from more common alkaloid classes.

The methoxy substitution occurs at position 4 of the bipyridine system, introducing an electron-donating aromatic ether functionality that significantly influences the compound's electronic properties. This methoxy group contributes to the overall hydrophobic character of the molecule while providing a site for potential metabolic modification. The positioning of this methoxy substituent creates an asymmetric distribution of electron density across the bipyridine scaffold, affecting both the compound's reactivity and its coordination chemistry potential.

The oxime functional group represents the most distinctive structural feature of caerulomycin A, positioned as a (hydroxyimino)methyl substituent at position 6 of the bipyridine core. This oxime moiety, specifically characterized as an aldoxime derived from the corresponding carbaldehyde precursor, introduces both hydrogen bonding capability and additional stereochemical complexity to the molecular structure. The presence of this oxime functionality is particularly noteworthy given its relative rarity in natural product chemistry and its role in defining the compound's unique bioactivity profile.

The complete chemical nomenclature describes caerulomycin A as (E)-4-methoxy-2,2'-bipyridine-6-carbaldehyde oxime, emphasizing the geometric configuration of the oxime double bond. This systematic naming convention reflects the compound's derivation from a corresponding aldehyde precursor through oxime formation, a biosynthetic transformation that represents a key step in the natural production pathway.

Z/E Isomerism in Oxime Configuration

The oxime functionality in caerulomycin A exhibits geometric isomerism, with the natural product existing predominantly in the E-configuration. This stereochemical designation indicates that the hydroxyl group of the oxime and the pyridine ring are positioned on opposite sides of the carbon-nitrogen double bond, representing the thermodynamically more stable geometric arrangement for this particular molecular system.

The E-configuration of the oxime has been confirmed through detailed spectroscopic analysis and represents a critical structural determinant for the compound's biological activity. This geometric arrangement influences the spatial orientation of the hydroxyl group relative to the bipyridine core, affecting both intramolecular interactions and the compound's ability to engage in intermolecular hydrogen bonding networks. The preference for the E-isomer in the natural system reflects both thermodynamic stability considerations and the stereochemical constraints imposed by the biosynthetic enzymatic machinery.

Theoretical and experimental studies of oxime isomerism have demonstrated that the relative stability of Z versus E configurations depends significantly on electronic and steric factors within the molecular framework. In the case of caerulomycin A, the E-configuration minimizes steric interactions between the hydroxyl group and the adjacent pyridine nitrogen, while maximizing favorable electronic interactions within the extended conjugated system. This geometric preference has important implications for understanding structure-activity relationships and for synthetic approaches targeting this natural product.

The potential for oxime-nitrone tautomerism also exists within the caerulomycin A system, although the oxime form predominates under physiological conditions. This tautomeric equilibrium represents an additional layer of structural complexity that may contribute to the compound's reactivity profile and its interactions with biological targets. Understanding these stereochemical and tautomeric aspects provides essential insights for both natural product characterization and synthetic chemistry applications.

Physicochemical Characterization

Spectroscopic Profiles (NMR, IR, MS)

Comprehensive spectroscopic characterization of caerulomycin A has provided detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy has been instrumental in confirming the compound's structural assignment and stereochemical configuration. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the bipyridine aromatic system, with distinct chemical shifts reflecting the electronic influence of both the methoxy and oxime substituents.

The infrared spectroscopic profile of caerulomycin A reveals several diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The oxime functionality contributes characteristic absorption features in the region associated with nitrogen-oxygen stretching vibrations, while the methoxy group exhibits typical carbon-oxygen stretching bands. The bipyridine aromatic system produces multiple absorption peaks in the fingerprint region, providing a distinctive spectroscopic signature for compound identification and purity assessment.

Mass spectrometric analysis has confirmed the molecular ion peak consistent with the proposed molecular formula C₁₂H₁₁N₃O₂. Electrospray ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 230, corresponding to [M + H]⁺, while sodium adduct ions appear at mass-to-charge ratio 252, representing [M + Na]⁺ species. These mass spectrometric data provide unambiguous confirmation of the compound's molecular weight and elemental composition.

Fragmentation patterns observed in tandem mass spectrometry experiments have revealed characteristic breakdown pathways that reflect the stability of different structural components within the caerulomycin A framework. Loss of the methoxy group and various fragmentations involving the oxime functionality provide additional structural confirmation and insights into the compound's gas-phase chemistry. These spectroscopic data collectively establish a comprehensive analytical profile for caerulomycin A identification and quantification.

Table 1: Spectroscopic Characterization Data for Caerulomycin A

| Analytical Method | Key Observations | Reference Values |

|---|---|---|

| ¹H NMR | Aromatic protons (bipyridine), methoxy group, oxime proton | Chemical shifts in DMSO-d₆ |

| ¹³C NMR | Aromatic carbons, methoxy carbon, oxime carbon | 13 distinct carbon signals |

| IR Spectroscopy | N-O stretch, C-O stretch, aromatic C=C, C=N | Characteristic functional group bands |

| ESI-MS | [M + H]⁺ = 230.7, [M + Na]⁺ = 252.1 | Molecular ion confirmation |

| UV-Vis | λmax values in methanol | Electronic transition bands |

Crystallographic Data and Conformational Analysis

Crystallographic studies of caerulomycin A and related bipyridine alkaloids have provided detailed three-dimensional structural information that complements solution-phase spectroscopic data. Single crystal X-ray diffraction analysis reveals the precise geometric parameters of the bipyridine core, including bond lengths, bond angles, and torsional relationships between the two pyridine rings. These crystallographic measurements confirm the E-configuration of the oxime functionality and provide quantitative data on the compound's molecular conformation.

The crystal structure demonstrates that the two pyridine rings in caerulomycin A adopt a non-planar arrangement, with a characteristic inter-ring torsion angle that reflects the balance between electronic conjugation and steric interactions. This conformational preference has important implications for understanding the compound's coordination chemistry and its interactions with biological macromolecules. The methoxy and oxime substituents adopt orientations that minimize intramolecular steric conflicts while maintaining favorable electronic interactions.

Intermolecular interactions within the crystal lattice reveal patterns of hydrogen bonding involving the oxime hydroxyl group and various aromatic stacking interactions between bipyridine units. These solid-state interactions provide insights into the compound's self-assembly behavior and may be relevant for understanding its biological membrane interactions and cellular uptake mechanisms. The crystal packing arrangements also influence the compound's physical properties, including melting point and solubility characteristics.

Conformational analysis based on computational modeling and experimental data indicates that caerulomycin A exhibits relatively restricted conformational flexibility due to the rigid bipyridine scaffold. This structural rigidity contributes to the compound's stability and may be important for its specific biological activities. The combination of crystallographic and computational approaches provides a comprehensive understanding of the compound's three-dimensional structure and conformational preferences.

Synthetic and Biosynthetic Pathways

Hybrid Polyketide Synthase/Nonribosomal Peptide Synthetase Biosynthesis

The biosynthesis of caerulomycin A involves a sophisticated hybrid pathway that combines polyketide synthase and nonribosomal peptide synthetase enzymatic machinery to construct the unique bipyridine core structure. This biosynthetic strategy represents an unusual convergence of two major secondary metabolite biosynthetic pathways, resulting in the formation of a structurally distinctive natural product that incorporates features from both polyketide and peptide chemistry.

The initial stages of caerulomycin A biosynthesis involve the activation and incorporation of picolinic acid as a starter unit, which provides the foundation for one of the pyridine rings in the final bipyridine structure. This starter unit is processed by a specialized adenylation domain that recognizes and activates picolinic acid through adenosine triphosphate-dependent mechanisms. The activated picolinyl unit is subsequently transferred to a peptidyl carrier protein domain, where it remains tethered during subsequent biosynthetic transformations.

The polyketide synthase component of the pathway catalyzes the extension of the picolinyl starter unit through the incorporation of a malonyl-coenzyme A building block. This extension reaction involves decarboxylative condensation chemistry typical of polyketide biosynthesis, but adapted to accommodate the unique starter unit and the specific structural requirements of bipyridine formation. The resulting intermediate represents a key branch point in the pathway, where the framework for the second pyridine ring begins to emerge.

The nonribosomal peptide synthetase component introduces L-cysteine through an unusual mechanism that involves carbon-carbon bond formation at the β-position of the cysteine residue rather than the typical amide bond formation at the α-amino group. This atypical peptide extension reaction is catalyzed by specialized condensation domain that has evolved to accommodate the unique structural requirements of bipyridine formation. The incorporation of L-cysteine provides the nitrogen atom and additional carbon atoms necessary for completing the second pyridine ring.

A critical aspect of the biosynthetic pathway involves the action of a trans-acting flavoprotein designated CaeB1, which works in conjunction with the main assembly line enzymes to facilitate the formation of the bipyridine core. This flavin-dependent enzyme catalyzes heterocyclization reactions that convert the linear precursor into the characteristic bipyridine structure through oxidative cyclization mechanisms. The requirement for this trans-acting partner highlights the complexity of the biosynthetic machinery and the specialized nature of bipyridine natural product formation.

Table 2: Key Biosynthetic Enzymes in Caerulomycin A Pathway

| Enzyme | Function | Substrate/Product | Domain Organization |

|---|---|---|---|

| CaeA1 | Picolinic acid activation | Picolinic acid → Picolinyl-AMP | A-PCP |

| CaeA2 | Chain extension and cyclization | Malonyl-CoA, L-cysteine incorporation | KS-AT-DH-KR-ACP-Cy-A-PCP |

| CaeA3 | L-leucine extension | L-leucine addition | C-A-PCP |

| CaeB1 | Trans-acting flavoprotein | Bipyridine formation | Flavin-dependent oxidase |

| CrmH | Oxime formation | Primary amine → oxime | Two-component monooxygenase |

Key Enzymatic Modifications in Marine Actinomycete Pathways

The marine actinomycete pathways responsible for caerulomycin A production incorporate several specialized enzymatic modifications that distinguish these systems from typical terrestrial secondary metabolite biosynthesis. These modifications reflect adaptations to the marine environment and the specific structural requirements of bipyridine alkaloid formation, resulting in unique enzymatic activities that have evolved to support this specialized chemistry.

The formation of the oxime functionality in caerulomycin A represents one of the most distinctive enzymatic modifications in the pathway, catalyzed by a two-component flavin-dependent monooxygenase designated CrmH. This enzyme system converts a primary amine intermediate to the corresponding oxime through an N-hydroxylamine intermediate, representing the first biochemical evidence of a two-component monooxygenase capable of catalyzing oxime formation. The enzyme exhibits compatibility with multiple flavin reductases, demonstrating flexibility in its cofactor requirements and suggesting potential for biotechnological applications.

Detailed biochemical characterization of CrmH has revealed the presence of four amino acid residues that are essential for catalytic activity, identified through structure-guided site-directed mutagenesis studies. These critical residues are involved in flavin binding, substrate recognition, and the oxidative chemistry required for oxime formation. The identification of these key catalytic elements provides insights into the enzyme's mechanism and potential targets for pathway engineering approaches aimed at producing caerulomycin A analogs.

The marine actinomycete pathways also incorporate specialized methyltransferase activities that introduce the methoxy functionality at position 4 of the bipyridine core. These methylation reactions occur at specific stages of the biosynthetic pathway and involve S-adenosyl-L-methionine as the methyl donor. The timing and specificity of these methylation events are critical for proper pathway function and final product formation, highlighting the sophisticated regulatory mechanisms that govern bipyridine alkaloid biosynthesis.

Environmental factors specific to marine habitats appear to influence the expression and activity of caerulomycin A biosynthetic genes, with various marine-derived Actinoalloteichus strains showing different production profiles under laboratory conditions. Some strains contain complete biosynthetic gene clusters that remain silent under standard fermentation conditions, requiring specific activation strategies to trigger caerulomycin A production. This phenomenon reflects the complex regulatory networks that control secondary metabolite biosynthesis in marine actinomycetes and highlights the challenges associated with accessing the full biosynthetic potential of these organisms.

Bacterial RNA Polymerase β-Subunit Binding

Caerulomycin A demonstrates significant potential as a bacterial transcription inhibitor through its proposed interaction with the RNA polymerase β-subunit. The bacterial RNA polymerase switch region represents a highly conserved structural element critical for transcriptional regulation across bacterial species [4] [5]. This region undergoes essential conformational changes during the transcription cycle, mediating the opening and closing of the RNA polymerase clamp to facilitate DNA loading and retention within the active center cleft [4].

The switch region comprises five distinct segments designated switch 1 through switch 5, each undergoing specific conformational modifications during clamp dynamics [4]. Switch 1 and switch 2 domains exhibit particularly pronounced conformational changes and establish direct contacts with the loaded DNA template strand within the RNA polymerase active center [4]. Computational modeling studies suggest that Caerulomycin A may interact directly with this switch region, potentially interfering with the conformational cycling necessary for efficient transcription initiation and elongation [5].

The mechanism of bacterial RNA polymerase inhibition by switch region-targeting compounds involves preventing essential conformational changes required for RNA polymerase function [4]. Compounds binding to the switch region typically inhibit the isomerization of RNA polymerase-promoter closed complexes to open complexes, thereby blocking transcription initiation [4]. Additionally, switch region inhibitors can interfere with interactions between RNA polymerase and the DNA template strand, disrupting the mechanical coupling between DNA loading, unwinding, and clamp closure [4].

The therapeutic significance of targeting the bacterial RNA polymerase switch region lies in its conservation across both Gram-positive and Gram-negative bacterial species, enabling broad-spectrum antibacterial activity [4]. Furthermore, the switch region does not overlap with the rifamycin binding site, suggesting that Caerulomycin A-mediated inhibition would not exhibit cross-resistance with existing RNA polymerase inhibitors [4]. This characteristic represents a critical advantage for developing novel antibacterial agents effective against rifamycin-resistant bacterial strains.

Bacterial RNA polymerase selectivity over eukaryotic RNA polymerases stems from significant sequence divergence in the switch region [4]. Three key residues within the switch region are not conserved and are radically different in eukaryotic RNA polymerases, providing the molecular basis for selective bacterial targeting [4]. This selectivity profile supports the therapeutic potential of Caerulomycin A as an antibacterial agent with minimal effects on host transcriptional machinery.

Eukaryotic Tubulin Isoform Specificity

Caerulomycin A exhibits remarkable specificity in its interactions with eukaryotic tubulin, particularly targeting the colchicine binding site at the intradimer interface between α-tubulin and β-tubulin subunits [1] [2]. Molecular docking analyses demonstrate that Caerulomycin A adopts a compact conformation within the colchicine binding pocket, establishing multiple specific molecular interactions that contribute to its tubulin-stabilizing effects [1] [2].

The α-tubulin interaction involves hydrogen bonding between the methoxy group of Caerulomycin A and the αVal181 residue [2]. This interaction occurs at the critical α/β-tubulin interface and contributes to the stabilization of the tubulin heterodimer [2]. The positioning of this hydrogen bond suggests that Caerulomycin A may enhance the structural integrity of the tubulin dimer, promoting microtubule stability and reducing the propensity for depolymerization [2].

β-tubulin interactions with Caerulomycin A are mediated primarily through hydrophobic contacts involving the pyridine ring system [2]. Specifically, the compound establishes hydrophobic interactions with βLeu255, βCys241, and βLeu248 residues located within the colchicine binding pocket [2]. These hydrophobic interactions are crucial for maintaining the proper conformation of β-tubulin and preventing the curved tubulin dimer formation that typically results from colchicine binding [6]. Unlike colchicine, which induces a curved conformation that inhibits microtubule assembly, Caerulomycin A promotes a straight tubulin conformation conducive to polymerization [2].

The oximido group of Caerulomycin A makes additional contacts with αAsn101, further stabilizing the compound within the binding pocket [2]. This interaction represents a unique feature distinguishing Caerulomycin A from other colchicine site-binding agents and may contribute to its microtubule-stabilizing rather than destabilizing effects [2].

Tubulin isoform specificity of Caerulomycin A relates to the conservation of critical binding residues across different α and β-tubulin isoforms [7] [8]. While the colchicine binding site shows high conservation among tubulin isoforms, subtle sequence variations in the second shell of residues surrounding the binding pocket may influence the compound's selectivity [7]. The high degree of structural similarity between different tubulin isoforms at the colchicine binding site suggests that Caerulomycin A likely interacts with multiple tubulin isoforms, though with potentially varying affinities [8].

Cell-free tubulin polymerization assays confirm that Caerulomycin A enhances microtubule assembly, distinguishing it from classical colchicine site inhibitors that prevent polymerization [1] [2]. This polymerization-promoting activity correlates with increased cell size observed in Caerulomycin A-treated cells, consistent with enhanced microtubule stability and altered cytoskeletal dynamics [2]. The compound induces cell cycle arrest primarily in the G2/M phase, reflecting its impact on microtubule-dependent mitotic processes [2].

The dual-targeting nature of Caerulomycin A, affecting both tubulin and DNA topoisomerase I, provides synergistic anticancer effects through complementary mechanisms [1] [2]. While tubulin interaction promotes cell cycle arrest through microtubule stabilization, topoisomerase I inhibition contributes to DNA damage and replication stress, creating multiple barriers to cancer cell proliferation [1] [2].

Signal Transduction Modulation

JAK-STAT Pathway Regulation

Caerulomycin A exerts profound immunomodulatory effects through its specific interference with the JAK-STAT signaling pathway, particularly targeting STAT1-mediated responses [3] [9]. The compound demonstrates remarkable selectivity in its inhibition of STAT1 phosphorylation while leaving other STAT family members largely unaffected [3]. This selective modulation represents a sophisticated mechanism for immune system regulation without broadly compromising cellular signaling networks.

The molecular mechanism underlying STAT1 inhibition by Caerulomycin A involves the upregulation of Suppressor of Cytokine Signaling 1 (SOCS1) expression [3]. SOCS1 functions as a negative feedback regulator of JAK-STAT signaling by directly binding to activated JAK kinases and preventing STAT protein phosphorylation [3]. Caerulomycin A treatment significantly increases SOCS1 expression levels, creating an amplified negative feedback loop that specifically targets STAT1 activation [3].

Importantly, Caerulomycin A does not directly affect JAK1/2 kinase phosphorylation or activity, indicating that its inhibitory effects occur downstream of JAK activation [3]. This mechanism distinguishes Caerulomycin A from direct JAK inhibitors and suggests a more nuanced approach to pathway modulation [3]. By preserving JAK kinase function while specifically blocking STAT1 activation, the compound maintains the potential for other STAT-dependent responses while selectively suppressing STAT1-mediated inflammatory pathways [3].

Electrophoretic mobility shift assays demonstrate that Caerulomycin A significantly reduces STAT1 DNA binding activity, confirming the functional consequence of reduced STAT1 phosphorylation [3]. Nuclear protein extracts from Caerulomycin A-treated cells show decreased STAT1 binding to its consensus DNA sequence, indicating impaired transcriptional activation of STAT1 target genes [3]. This effect is concentration-dependent and occurs within the effective therapeutic range of 0.04 to 0.31 μM [3].

The specificity of STAT1 inhibition is further demonstrated by the preservation of STAT3 and STAT4 signaling pathways [3]. Caerulomycin A treatment does not significantly alter IL-6-mediated STAT3 activation or IL-12-mediated STAT4 responses, confirming the selective nature of its JAK-STAT pathway interference [3]. This selectivity is crucial for maintaining essential cellular functions while specifically targeting inflammatory STAT1 responses [3].

Functional consequences of STAT1 inhibition include the suppression of interferon-induced gene expression [3]. Caerulomycin A treatment reduces the expression of STAT1-dependent genes including ISG15, IRF-1, and IRF-7, while leaving IRF-3 expression unchanged [3]. This selective gene expression modulation reflects the specific targeting of STAT1-mediated transcriptional responses and provides a molecular basis for the compound's immunosuppressive effects [3].

The therapeutic implications of JAK-STAT pathway modulation by Caerulomycin A extend to the treatment of autoimmune diseases and inflammatory disorders [3] [10]. Recent studies demonstrate that Caerulomycin A effectively modulates macrophage polarization in sepsis models, shifting the balance from pro-inflammatory M1 macrophages toward anti-inflammatory M2 phenotypes [10]. This effect involves inhibition of STAT1 phosphorylation and enhancement of STAT6 phosphorylation, creating a favorable immune environment for tissue repair and inflammation resolution [10].

TGF-β-Smad3 Signaling Enhancement

Caerulomycin A demonstrates remarkable ability to enhance TGF-β-Smad3 signaling, creating a synergistic effect that promotes regulatory T cell differentiation and immune tolerance [3] [9]. This enhancement occurs through multiple complementary mechanisms that amplify TGF-β responsiveness and overcome inhibitory signals that normally restrict Smad3 activation [3].

The primary mechanism of TGF-β-Smad3 signaling enhancement involves the direct promotion of Smad3 phosphorylation in response to TGF-β stimulation [3]. Caerulomycin A treatment significantly increases the phosphorylation levels of Smad3 in activated CD4+ T cells, indicating enhanced receptor-mediated activation of the canonical TGF-β signaling pathway [3]. This enhancement is particularly pronounced in the presence of interferon-γ, which normally inhibits TGF-β-induced Smad3 phosphorylation [3].

Nuclear translocation studies confirm the functional significance of enhanced Smad3 phosphorylation [3]. Electrophoretic mobility shift assays demonstrate increased Smad3 DNA binding activity in nuclear extracts from Caerulomycin A-treated cells [3]. This enhanced nuclear accumulation and DNA binding capacity of Smad3 correlates with increased transcriptional activation of TGF-β target genes involved in regulatory T cell differentiation [3].

The mechanism by which Caerulomycin A overcomes interferon-γ-mediated inhibition of Smad3 signaling appears to involve the concurrent suppression of STAT1 activation [3]. Interferon-γ typically inhibits TGF-β responses through STAT1-dependent mechanisms that interfere with Smad3 function [3]. By suppressing STAT1 phosphorylation and activity, Caerulomycin A removes this inhibitory constraint, allowing TGF-β-Smad3 signaling to proceed more efficiently [3].

The enhancement of TGF-β-Smad3 signaling by Caerulomycin A also involves the modulation of inhibitory Smad proteins [3]. Treatment with Caerulomycin A results in the downregulation of Smad7 expression, a negative regulator of TGF-β signaling that normally prevents Smad3 activation [3]. This reduction in inhibitory signaling components further amplifies the TGF-β response and contributes to the overall enhancement of Smad3-mediated transcription [3].

Functional validation of enhanced TGF-β-Smad3 signaling is provided by the increased generation of regulatory T cells in Caerulomycin A-treated cultures [3]. The compound synergistically supports TGF-β-mediated expansion of Tregs, as evidenced by increased frequencies of CD4+Foxp3+ cells [3]. This effect is blocked by specific Smad3 inhibitors, confirming the dependence on enhanced Smad3 signaling for the observed regulatory T cell expansion [3].

The therapeutic significance of TGF-β-Smad3 signaling enhancement extends to the treatment of autoimmune diseases and transplant rejection [3]. In experimental models of arthritis, Caerulomycin A treatment increases the frequency of regulatory T cells in draining lymph nodes while reducing pro-inflammatory cytokine production [3]. These effects correlate with improved disease outcomes and reduced inflammatory pathology [3].

The molecular basis for TGF-β-Smad3 signaling enhancement may involve direct or indirect effects on TGF-β receptor complex formation and stability [11]. While direct binding to TGF-β receptors has not been demonstrated, the compound may influence receptor complex assembly or stability through allosteric mechanisms [11]. Alternatively, Caerulomycin A may affect the cellular context in which TGF-β signaling occurs, removing inhibitory factors or enhancing co-activator availability [11].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: KREMER VE. [Effect of antibiotics heliomycin and cerulomycin on vaccinia viruses]. Antibiotiki. 1959 Nov-Dec;4:59-65. Russian. PubMed PMID: 14411928.

3: Zhu Y, Xu J, Mei X, Feng Z, Zhang L, Zhang Q, Zhang G, Zhu W, Liu J, Zhang C. Biochemical and Structural Insights into the Aminotransferase CrmG in Caerulomycin Biosynthesis. ACS Chem Biol. 2016 Apr 15;11(4):943-52. doi: 10.1021/acschembio.5b00984. Epub 2016 Jan 12. PubMed PMID: 26714051.

4: Lin Q, Zhang G, Li S, Zhang H, Ju J, Zhu W, Zhang C. [Development of a genetic modification system for caerulomycin producer Actinoalloteichus sp. WH1-2216-6]. Wei Sheng Wu Xue Bao. 2011 Aug;51(8):1032-41. Chinese. PubMed PMID: 22097768.

5: Sammakia T, Stangeland EL, Whitcomb MC. Total synthesis of caerulomycin C via the halogen dance reaction. Org Lett. 2002 Jul 11;4(14):2385-8. PubMed PMID: 12098253.

6: Chatterjee DK, Raether W, Iyer N, Ganguli BN. Caerulomycin, an antifungal antibiotic with marked in vitro and in vivo activity against Entamoeba histolytica. Z Parasitenkd. 1984;70(5):569-73. PubMed PMID: 6095553.

7: FUNK A, DIVEKAR PV. Caerulomycin, a new antibiotic from Streptomyces caeruleus Baldacci. I. Production, isolation, assay, and biological properties. Can J Microbiol. 1959 Aug;5:317-21. PubMed PMID: 13825679.